Improved Aqueous Solubility and Handling: Hydrochloride Salt vs. Free Base
The hydrochloride salt form of 2,2-difluoro-3-(methylamino)propanoic acid offers a significant advantage in aqueous solubility and physical handling over the free base. Vendor technical datasheets explicitly state that the hydrochloride salt is a white crystalline powder that is soluble in water, whereas the free base is typically described as having limited aqueous solubility . This solubility enhancement is a direct consequence of the salt formation, which increases the compound's polarity and facilitates its dissolution in aqueous buffers and biological media . For researchers performing enzymatic assays, peptide coupling reactions, or formulating dose solutions, the salt form's improved solubility translates to more reliable experimental workflows and reduced variability.
| Evidence Dimension | Aqueous solubility and physical form |
|---|---|
| Target Compound Data | White crystalline powder, soluble in water |
| Comparator Or Baseline | Free base (2,2-difluoro-3-(methylamino)propanoic acid, CAS 1346746-34-6): Limited aqueous solubility, typically a solid with no specific solubility claims |
| Quantified Difference | Qualitative but direct: the hydrochloride salt is explicitly noted as soluble in water, while the free base is not. This difference is crucial for aqueous assay compatibility. |
| Conditions | Vendor technical datasheet descriptions and standard salt formation principles. |
Why This Matters
Improved solubility ensures reproducible dissolution in aqueous buffers for biochemical assays and synthetic reactions, reducing experimental variability.
